Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes an oxolane ring, a methoxyphenyl group, a nitrophenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with amines under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, to facilitate the formation of the hexahydroquinoline core. The final product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Cephalexin: An antibiotic with a different structural framework but similar in terms of its complex molecular structure.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in various chemical applications.
Uniqueness
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications. Its hexahydroquinoline core and the presence of both methoxy and nitro groups contribute to its distinct reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C29H30N2O7 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H30N2O7/c1-17-26(29(33)38-16-21-6-5-13-37-21)27(18-9-11-20(12-10-18)31(34)35)28-23(30-17)14-19(15-24(28)32)22-7-3-4-8-25(22)36-2/h3-4,7-12,19,21,27,30H,5-6,13-16H2,1-2H3 |
InChI Key |
OQPMVZJCDLBIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5CCCO5 |
Origin of Product |
United States |
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